1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione is a compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 2,5-dibromonitrobenzene with ethyl acetoacetate and potassium carbonate in dimethylformamide (DMF) at 80°C. This is followed by the addition of iron in glacial acetic acid at 120°C to yield the desired product . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the presence of the bromine atom and the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various indole derivatives, while substitution reactions can introduce different functional groups onto the indole ring .
Scientific Research Applications
1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-bromo-1H-indole-2,3-dione: Shares a similar core structure but lacks the benzyl group.
1-benzyl-1H-indole-2,3-dione: Similar structure but without the bromine atom.
6-chloro-1H-indole-2,3-dione: Chlorine atom instead of bromine.
Uniqueness
1-benzyl-6-bromo-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both the benzyl and bromine substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
946112-73-8 |
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Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
1-benzyl-6-bromoindole-2,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c16-11-6-7-12-13(8-11)17(15(19)14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
YGLYTXQMVGIKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C(=O)C2=O |
Purity |
95 |
Origin of Product |
United States |
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